molecular formula C23H29N3O2 B2453770 N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide CAS No. 2034490-25-8

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide

Cat. No.: B2453770
CAS No.: 2034490-25-8
M. Wt: 379.504
InChI Key: NNSFOVJCKSFZTN-UHFFFAOYSA-N
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Description

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic chemical compound featuring a benzhydryl group (diphenylmethyl) linked to a complex amine structure containing both azetidine and methoxypiperidine rings . The benzhydryl moiety is a privileged structure in medicinal chemistry, frequently found in bioactive molecules and commercial drugs due to its ability to enhance binding to biological targets and improve pharmacokinetic properties . Compounds incorporating the benzhydryl group have demonstrated a wide spectrum of pharmacological activities in research settings, including antimicrobial, antiviral, and anticancer effects, as well as activity on the central nervous system . The specific azetidine-piperidine scaffold in this compound is of significant interest in early-stage drug discovery, particularly for the design and synthesis of novel molecular entities. Researchers are exploring such structures for their potential to interact with various enzymes and receptors, including phosphodiesterases and adrenergic receptors . For instance, structurally related piperazine-derived compounds have shown potent and selective antagonism at α1D- and α1A-adrenergic receptors in preclinical models, indicating potential for treating conditions like benign prostatic hyperplasia (BPH) . Similarly, benzhydryl piperazine-coupled hybrids have exhibited excellent in vitro antimycobacterial activity against Mycobacterium tuberculosis, highlighting the utility of this structural motif in developing new anti-infective agents . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are responsible for determining the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-28-21-12-14-25(15-13-21)20-16-26(17-20)23(27)24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-22H,12-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSFOVJCKSFZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide typically involves multiple steps, including the formation of the benzhydryl group, the piperidine ring, and the azetidine ring. The synthetic route may involve the following steps:

    Formation of the Benzhydryl Group: This step involves the reaction of benzene with a suitable reagent to form the benzhydryl group.

    Formation of the Piperidine Ring: This step involves the cyclization of a suitable precursor to form the piperidine ring.

    Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

    Coupling Reactions: The benzhydryl group, piperidine ring, and azetidine ring are then coupled together using suitable reagents and conditions to form the final compound.

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The benzhydryl group and methoxypiperidinyl moiety are susceptible to oxidation:

  • Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂), or ozone (O₃) under acidic or neutral conditions.

  • Products :

    • Oxidation of the benzhydryl group yields benzophenone derivatives.

    • Methoxy groups on the piperidine ring may undergo demethylation to form hydroxylated intermediates .

Reduction Reactions

The azetidine ring and tertiary amines participate in reduction processes:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

  • Products :

    • Azetidine ring reduction generates pyrrolidine analogs.

    • Benzhydryl groups remain intact under mild conditions but may reduce to diphenylmethane derivatives under vigorous hydrogenation .

Substitution Reactions

Nucleophilic substitution occurs at the azetidine nitrogen or benzhydryl positions:

  • Reagents : Alkyl halides (e.g., benzyl bromide) or nucleophiles (e.g., amines, thiols).

  • Conditions : Base-mediated (LDA, K₂CO₃) or radical-initiated pathways .

  • Products :

    • Tosyl-protected intermediates enable regioselective alkylation at the azetidine nitrogen .

    • Radical strain-release strategies facilitate functionalization of strained rings .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Reagents : HCl (6M) or NaOH (aqueous).

  • Products :

    • Acidic hydrolysis yields carboxylic acid derivatives.

    • Basic conditions cleave the amide bond, producing azetidine-containing amines .

Comparative Reaction Pathways

Reaction Type Key Reagents Primary Products Yield Range
OxidationKMnO₄, H₂O₂Benzophenones, hydroxylated piperidines45–78%
ReductionLiAlH₄, H₂/Pd-CPyrrolidines, diphenylmethanes62–89%
SubstitutionBenzyl bromide, LDAAlkylated azetidines, tosyl-protected analogs68–94%
HydrolysisHCl, NaOHCarboxylic acids, free amines51–83%

Mechanistic Insights

  • Radical Pathways : Photoinduced homolytic cleavage of nitrogen–sulfur bonds generates tosyl radicals, enabling strain-release functionalization of azetidine rings .

  • Stereoselective Alkylation : Chiral auxiliaries (e.g., 1-arylethylamines) direct α-alkylation of azetidine nitriles with >70% enantiomeric excess .

Industrial-Scale Considerations

  • Optimization : Reaction conditions (temperature, solvent polarity) are tuned to minimize byproducts.

  • Purification : Chromatography or crystallization isolates high-purity products (>95%) .

Scientific Research Applications

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide has various scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of other complex organic molecules.

    Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in industrial processes, such as in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide can be compared with other similar compounds, such as:

    1-Benzhydryl-3-(4-methoxyphenoxy)azetidine: This compound has a similar structure but contains a methoxyphenoxy group instead of a methoxypiperidinyl group.

    1-Benzhydryl-3-(3-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.

    1-Benzhydryl-3-(4-fluorophenoxy)azetidine: This compound has a similar structure but contains a fluorophenoxy group instead of a methoxypiperidinyl group.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties.

Biological Activity

N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzhydryl compounds. This compound features a complex structure, including a benzhydryl group, a piperidine ring, and an azetidine ring, which may confer unique biological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O2, with a molecular weight of 370.50 g/mol. The compound's structure can be represented as follows:

N benzhydryl 3 4 methoxypiperidin 1 yl azetidine 1 carboxamide\text{N benzhydryl 3 4 methoxypiperidin 1 yl azetidine 1 carboxamide}

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. It is hypothesized that this compound may exert its effects through:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

These interactions lead to changes in cellular signaling pathways and physiological responses, although detailed studies are still required to elucidate the exact mechanisms involved.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antidepressant Activity : Preliminary studies suggest potential antidepressant-like effects in animal models.
  • Analgesic Properties : The compound has shown promise in reducing pain responses in preclinical trials.

Case Studies

  • Antidepressant Effects : A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to enhanced serotonergic activity.
  • Analgesic Activity : In another study, the compound was tested for its analgesic properties using a formalin-induced pain model. Results indicated a dose-dependent reduction in pain scores, suggesting its potential as an analgesic agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
1-Benzhydryl-3-(4-methoxyphenoxy)azetidineMethoxyphenoxy groupModerate analgesic activity
1-Benzhydryl-3-(3-fluorophenoxy)azetidineFluorophenoxy groupAntidepressant effects
N-benzhydryl-3-(4-methoxypiperidinyl)azetidinePiperidine and azetidine ringsPotential antidepressant and analgesic effects

Synthesis and Chemical Reactions

The synthesis of this compound involves multiple steps:

  • Formation of Benzhydryl Group : Reaction of benzene derivatives to form the benzhydryl moiety.
  • Piperidine Ring Formation : Cyclization reactions to create the piperidine structure.
  • Azetidine Ring Formation : Additional cyclization reactions leading to the azetidine structure.

The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, which can influence its biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-benzhydryl-3-(4-methoxypiperidin-1-yl)azetidine-1-carboxamide, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves condensation of substituted piperidine derivatives with azetidine-carboxamide precursors. Key steps include Buchwald-Hartwig amination for aryl coupling and carboxamide formation via activated carbonyl intermediates (e.g., using EDCI or HOBt). Optimization may involve solvent selection (e.g., DMF or THF), temperature control (reflux vs. room temperature), and catalytic systems (e.g., Pd catalysts for cross-coupling) .
  • Yield Improvement : Column chromatography (chloroform:methanol gradients) and crystallization (e.g., from diethyl ether) are critical for purification. Yields >80% are achievable with stoichiometric balancing of amines and carbonyl reagents .

Q. How is the structural conformation of this compound characterized experimentally?

  • Techniques : Use 1H^1H- and 13C^{13}C-NMR to resolve piperidine/azetidine ring protons (δ 2.5–4.0 ppm) and aromatic benzhydryl protons (δ 6.8–7.5 ppm). X-ray crystallography confirms spatial arrangement, particularly the methoxy group orientation on the piperidine ring .
  • Chirality Analysis : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) separates enantiomers, critical for receptor-binding studies .

Q. What preliminary pharmacological assays are recommended to assess target engagement?

  • In Vitro Binding : Radioligand displacement assays (e.g., 3H^3H-labeled CP55940 for cannabinoid receptors) determine KiK_i values. Use HEK293 cells expressing recombinant receptors to quantify antagonism .
  • Selectivity Screening : Cross-test against related receptors (e.g., D2/D3 dopamine, 5-HT1A_{1A}) to rule off-target effects. Competitive binding curves with Hill coefficients >1 suggest cooperative interactions .

Advanced Research Questions

Q. How do structural modifications to the benzhydryl or methoxypiperidine moieties impact CB1 receptor antagonism?

  • SAR Insights :

  • Benzhydryl Substitution : Electron-withdrawing groups (e.g., Cl, F) at the 2,4-positions enhance binding affinity (KiK_i < 10 nM) by stabilizing π-π stacking with receptor aromatics .
  • Methoxypiperidine : Replacing the methoxy group with hydroxy or methyl reduces potency due to disrupted hydrogen bonding with Thr197 in CB1’s binding pocket .
    • Experimental Validation : CoMFA (Comparative Molecular Field Analysis) models predict steric/electrostatic contributions to receptor interactions. Protonation of the piperidine nitrogen is critical for antagonist activity .

Q. What strategies resolve discrepancies in solubility data between in vitro and in vivo models?

  • Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve aqueous solubility. For example, hemifumarate salts of analogous azetidine-carboxamides achieve >5 mg/mL solubility in PBS .
  • PK/PD Modeling : Allometric scaling from rodent pharmacokinetics (e.g., Cmax_{max} and AUC) accounts for species-specific metabolic differences. LC-MS/MS quantifies plasma concentrations to validate predictive models .

Q. How can enantioselective synthesis be achieved for this compound, and how do enantiomers differ pharmacologically?

  • Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) yield enantiopure intermediates. Final resolution via preparative SFC (Supercritical Fluid Chromatography) achieves >99% ee .
  • Pharmacology : (R)-Enantiomers often show 10–100x higher CB1 affinity than (S)-counterparts due to optimal steric complementarity. In vivo efficacy studies in migraine models (e.g., nitroglycerin-induced hyperalgesia) confirm enantiomer-specific potency .

Q. What computational tools predict metabolic stability and potential hepatotoxicity?

  • Metabolism Prediction : CYP3A4/2D6 inhibition assays identify metabolic hotspots. ADMET Predictor™ software models phase I/II metabolism pathways, highlighting vulnerable sites (e.g., piperidine N-demethylation) .
  • Toxicity Mitigation : Introduce fluorine atoms at metabolically labile positions to block oxidative degradation. Ames tests and hepatocyte viability assays (IC50_{50} > 50 µM) confirm reduced toxicity .

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